2-{[5-(4-Methoxyphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide
Description
The compound 2-{[5-(4-Methoxyphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide features a central imidazole ring substituted with a 4-methoxyphenyl group at position 5, a phenyl group at position 2, and a sulfanyl-acetamide moiety at position 2. The acetamide group is further linked to a phenyl ring. This structure imparts unique physicochemical properties, such as moderate lipophilicity (predicted logP ~4.5–5.0) and a polar surface area (~66 Ų), which influence solubility and bioavailability.
Properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2S/c1-29-20-14-12-17(13-15-20)22-24(27-23(26-22)18-8-4-2-5-9-18)30-16-21(28)25-19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRXQRHMCKEDAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-Methoxyphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors to form the imidazole ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction.
Attachment of the Sulfanyl Group: The sulfanyl group is attached to the imidazole ring through a thiolation reaction.
Formation of the Phenylacetamide Moiety: The final step involves the formation of the phenylacetamide moiety through an amide coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-Methoxyphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to a dihydroimidazole.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[5-(4-Methoxyphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[5-(4-Methoxyphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction Pathways: Influencing various intracellular signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
a) N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide (C331-1949)
- Structure : Differs by replacing the N-phenylacetamide with a benzodioxin ring.
- Properties : Higher molecular weight (473.55 g/mol) and similar logP (4.59) but increased hydrogen bond acceptors (7 vs. 6 in the target compound). The benzodioxin ring may improve metabolic stability but reduce membrane permeability compared to the phenyl group .
b) 2-[[5-(Benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide
- Structure : Features a benzenesulfonyl group at position 5 and a cyclopropylacetamide.
- Properties: The sulfonyl group is electron-withdrawing, reducing electron density on the imidazole ring.
c) 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
- Structure: Substitutes the imidazole ring with an aminophenyl-sulfanyl group.
- Properties: The amino group increases hydrogen bonding capacity (2 donors vs.
Physicochemical Properties
Key Findings and Implications
Substituent Effects :
- Electron-donating groups (e.g., methoxy) enhance stability and binding to aromatic receptors.
- Bulky groups (e.g., cyclopropyl) improve metabolic resistance but may hinder solubility.
Biological Performance :
- The benzodioxin derivative (C331-1949) shows promise for CNS-targeted therapies due to its balanced logP and polarity .
- Sulfonyl groups () favor enzyme inhibition, while sulfanyl groups (target compound) may enable redox-mediated interactions.
Synthesis Optimization :
Biological Activity
2-{[5-(4-Methoxyphenyl)-2-phenyl-1H-imidazol-4-YL]sulfanyl}-N-phenylacetamide is a complex organic compound with the molecular formula C24H22N4O3S. This compound features a unique structural arrangement that includes an imidazole ring, a methoxyphenyl group, and a phenylacetamide moiety, which contribute to its potential biological activities. Research into this compound has revealed promising results in various biological contexts, particularly in antimicrobial and anticancer studies.
Molecular Structure
The compound can be described by the following structural formula:
IUPAC Name
The IUPAC name for this compound is:
2-[[5-(4-methoxyphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-phenylacetamide .
| Property | Value |
|---|---|
| Molecular Weight | 422.52 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research has indicated that compounds with imidazole rings, such as this compound, exhibit significant antimicrobial activity. For instance, studies have demonstrated that related imidazole derivatives can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
In vitro studies have shown that this compound may possess anticancer properties. The specific mechanisms are thought to involve:
- Inhibition of cancer cell proliferation : The compound may inhibit key enzymes involved in cell cycle regulation.
- Induction of apoptosis : It may trigger programmed cell death in cancer cells through various signaling pathways.
A study evaluating the cytotoxic effects of related compounds on cancer cell lines reported IC50 values indicating effective inhibition of cell growth, suggesting potential therapeutic applications for this compound in oncology .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Receptor Modulation : It could modulate the activity of receptors on cell surfaces, influencing cellular responses.
- Signal Transduction Pathways : The compound may affect intracellular signaling pathways that regulate cell growth and apoptosis .
Study on ALOX15 Inhibition
A relevant study investigated the inhibitory effects of substituted imidazole derivatives on the enzyme ALOX15, which is involved in the metabolism of fatty acids and has implications in inflammatory diseases and cancer. The study found that structurally similar compounds exhibited selective inhibition of ALOX15 activity, suggesting that modifications to the imidazole ring could enhance potency .
Inhibitory Potency Data
| Compound | IC50 (LA) | IC50 (AA) | Ratio (LA/AA) |
|---|---|---|---|
| Compound 1 | 0.010 µM | 0.032 µM | 0.018 |
| Compound 2 | Higher | Higher | - |
This data suggests that structural modifications can significantly influence the inhibitory potency against specific substrates.
Cytotoxicity Studies
Another study evaluated the cytotoxic effects of related compounds on various cancer cell lines, with findings indicating that certain derivatives displayed significant cytotoxicity with IC50 values ranging from low micromolar to sub-micromolar concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
